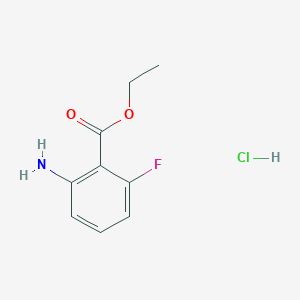

Ethyl 2-amino-6-fluorobenzoate hydrochloride

Description

Historical Development and Significance

The development of ethyl 2-amino-6-fluorobenzoate hydrochloride is intrinsically linked to the broader historical evolution of organofluorine chemistry, which traces its origins to the pioneering work of Alexander Borodin in 1862. Borodin's initial nucleophilic replacement of halogen atoms by fluoride established the foundational methodology that would eventually enable the synthesis of complex fluoroaromatic compounds such as this compound. The subsequent isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of anhydrous hydrogen fluoride marked a critical milestone that made direct fluorination reactions feasible.

The specific synthetic pathway to fluorobenzoic acid derivatives gained substantial momentum with the development of the Balz-Schiemann reaction in 1927, when Günther Schiemann discovered that diazonium salts of aromatic amines could be decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This methodology proved particularly relevant for the synthesis of 4-fluorobenzoic acid and related derivatives, establishing a reliable route for introducing fluorine atoms into benzoic acid frameworks. The Balz-Schiemann reaction fundamentally transformed the accessibility of fluoroaromatic compounds, making possible the eventual development of complex derivatives such as this compound.

The commercial availability and synthetic utility of this compound reflects decades of refinement in fluoroaromatic synthesis methodologies. Modern preparation typically involves the protection of 4-aminobenzoic acid as the ethyl ester, followed by diazotization and fluoride introduction using tetrafluoroborate, with subsequent hydrolysis converting the ester back to the free acid form. The hydrochloride salt formation provides enhanced stability and improved handling characteristics, making this compound particularly valuable for research and industrial applications.

Position in Fluorinated Benzoic Acid Chemistry

This compound occupies a distinctive position within the broader class of fluorinated benzoic acid derivatives, characterized by its specific substitution pattern that combines electron-withdrawing fluorine and electron-donating amino functionalities. The compound's molecular formula C9H11ClFNO2 and molecular weight of 219.64 grams per mole reflect the incorporation of both the hydrochloride counterion and the complex aromatic framework. This particular substitution pattern influences both the compound's chemical reactivity and its potential applications in synthetic chemistry.

The strategic positioning of the fluorine atom at the 6-position relative to the amino group at the 2-position creates unique electronic and steric effects that distinguish this compound from other fluorinated benzoic acid derivatives. Research has demonstrated that fluorine substitution patterns significantly influence the biological activity and chemical properties of benzoic acid derivatives, with 2-fluoro benzoic acid compounds showing enhanced activity compared to their non-fluorinated counterparts. Specifically, studies have revealed that 4,5-diacetamido-2-fluoro benzoic acid exhibits significantly improved inhibitory activity, being approximately 60-140 fold more active than its non-fluoro counterpart.

The compound's position within fluorinated benzoic acid chemistry is further defined by its relationship to other significant fluoroaromatic derivatives. The parent compound, ethyl 2-amino-6-fluorobenzoate, belongs to a family that includes ethyl 2-amino-5-fluorobenzoate and ethyl 4-amino-2-fluorobenzoate, each differing in the relative positions of the amino and fluoro substituents. These positional isomers exhibit distinct physical and chemical properties, with melting points ranging from 115.5-117.5°C for the 4-amino-2-fluoro variant to 170-173°C for the 2-amino-6-fluoro hydrochloride salt.

Relationship to Fluoroaromatic Compound Classes

This compound represents a sophisticated member of the fluoroarene class, defined as any fluoro derivative of an arene. This classification encompasses a vast array of compounds that have gained tremendous importance in modern chemistry due to the unique properties imparted by the carbon-fluorine bond. The compound's structural features position it within multiple overlapping categories of organofluorine compounds, including fluorinated aromatic esters, fluorinated anilines, and fluorinated carboxylic acid derivatives.

The carbon-fluorine bond in this compound represents one of the most stable single bonds in organic chemistry, contributing to the compound's chemical resilience and metabolic stability. Research into fluoroaromatic degradation has revealed that the arylic carbon-fluorine bond requires specialized enzymatic systems for cleavage, with studies demonstrating ATP-dependent carbon-fluorine bond cleavage mechanisms in certain microorganisms. The remarkable stability of the carbon-fluorine bond in compounds like this compound underlies both the synthetic challenges and the practical advantages associated with fluoroaromatic compounds.

Within the broader context of fluoroaromatic compound classes, this compound exemplifies the integration of multiple functional groups with fluorine substitution. The compound combines the aromatic fluoride functionality with ester and amino groups, creating a multifunctional synthetic intermediate. This structural complexity reflects the evolution of fluoroaromatic chemistry from simple fluorinated benzenes to sophisticated polyfunctional molecules that serve as key building blocks in pharmaceutical and materials chemistry.

The relationship between this compound and other fluoroaromatic compounds extends to its synthetic accessibility and transformation potential. Modern synthetic methodologies for fluoroaromatic compounds include direct fluorination with elemental fluorine, electrophilic aromatic substitution using fluorinating agents, and nucleophilic aromatic substitution reactions. The compound's structure suggests its potential derivation through multiple synthetic pathways, including the modification of pre-existing fluoroaromatic precursors or the introduction of fluorine into appropriately substituted benzoic acid derivatives.

Recent advances in fluoroaromatic chemistry have also explored novel defluorination methodologies, including metal-free hydrodefluorination using triethylphosphine as a defluorinating agent. These developments highlight the dynamic nature of fluoroaromatic chemistry and the continuing evolution of methods for both fluorine introduction and removal. This compound, as a representative fluoroaromatic compound, benefits from these methodological advances while contributing to the expanding database of fluorinated synthetic intermediates available to researchers and industrial chemists.

Properties

IUPAC Name |

ethyl 2-amino-6-fluorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-2-13-9(12)8-6(10)4-3-5-7(8)11;/h3-5H,2,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAMHWBJYRFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 6-Fluoro-2-nitrobenzoic Acid to 2-Amino-6-fluorobenzoic Acid

The foundational step in synthesizing ethyl 2-amino-6-fluorobenzoate hydrochloride is the reduction of 6-fluoro-2-nitrobenzoic acid to 2-amino-6-fluorobenzoic acid. This reduction is typically carried out using catalytic hydrogenation or chemical reducing agents.

Catalytic Hydrogenation:

The reduction can be performed using catalysts such as palladium on carbon or Raney nickel in the presence of hydrogen gas. The reaction is generally conducted in aqueous or water-miscible solvents at temperatures ranging from 20 to 100 °C, with preferred conditions between 50 and 100 °C for optimal yield and purity. Hydrogen pressure is flexible, typically between 1 and 100 bar, but safer and efficient reactions occur at 2-5 bar. The pH is maintained at neutral or slightly basic (pH ≥ 7) to facilitate reduction, especially for resistant lactone intermediates.Chemical Reduction:

Alternative reducing agents include zinc/hydrochloric acid, tin/hydrochloric acid, iron/hydrochloric acid, or tin(II) chloride/hydrochloric acid systems. These are employed at temperatures between 20 and 120 °C depending on the reagent and solvent system. The reaction times vary from 5 to 15 hours, with higher temperatures reducing reaction time.Catalytic System with Hydrazine Hydrate:

In laboratory-scale synthesis, molybdenum dioxide and activated carbon catalysts with hydrazine hydrate as the reducing agent in ethanol at room temperature (~25 °C) for about 7 hours have been reported. This method yields 2-amino-6-fluorobenzoic acid with high purity after extraction with ethyl acetate and water.

Esterification to Ethyl 2-amino-6-fluorobenzoate

Following the reduction, esterification of 2-amino-6-fluorobenzoic acid to its ethyl ester is typically performed by:

Fischer Esterification:

Reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions to form ethyl 2-amino-6-fluorobenzoate.Alternative Esterification Methods:

Use of ethyl chloroformate or other activated esters can be employed for milder conditions or better control over reaction parameters.

Formation of Hydrochloride Salt

The final step involves converting the ethyl 2-amino-6-fluorobenzoate to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or ethanol. This step improves the compound’s stability, solubility, and handling properties.

The catalytic hydrogenation method is favored industrially due to cleaner reaction profiles and easier scalability. The ability to tune temperature and pressure allows for optimization of reaction rates and selectivity.

Chemical reductions using metals and acid are more traditional but can generate more waste and require careful handling of corrosive reagents. However, they remain useful for certain scale or equipment limitations.

The hydrazine hydrate method with MoO2 catalyst offers a mild and selective alternative for laboratory synthesis, producing high-purity 2-amino-6-fluorobenzoic acid suitable for further esterification.

Esterification and hydrochloride salt formation are well-established and straightforward, with reaction conditions easily controlled to optimize yield and purity.

The preparation of this compound primarily involves the reduction of 6-fluoro-2-nitrobenzoic acid to 2-amino-6-fluorobenzoic acid, followed by esterification and salt formation. Catalytic hydrogenation under mild basic conditions is the preferred industrial method due to its efficiency and environmental profile. Chemical reductions and hydrazine hydrate catalyzed reductions serve as valuable alternatives depending on scale and equipment. The esterification and hydrochloride formation steps are standard and well-optimized. The data from patents and research literature provide a comprehensive basis for selecting and optimizing preparation routes for this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-amino-6-fluorobenzoic acid.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4–6 hrs | 2-Amino-6-fluorobenzoic acid | ~85% | |

| Basic Hydrolysis | 2M NaOH, 80°C, 3 hrs | Sodium 2-amino-6-fluorobenzoate | ~90% |

Key Notes :

-

Hydrolysis rates are influenced by steric effects from the fluorine atom.

-

The hydrochloride counterion enhances solubility in polar solvents during hydrolysis.

Reduction Reactions

The amino group and ester functionality participate in selective reductions.

| Reaction | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Ester to Alcohol | LiAlH₄, anhydrous THF, 0°C→RT | 2-Amino-6-fluorobenzyl alcohol | Pharmaceutical intermediates |

| Nitro Group Reduction | H₂/Pd-C, 3 bar, EtOH, 50°C | Ethyl 2,6-diaminofluorobenzoate | Polymer precursors |

Mechanistic Insight :

-

Fluorine’s electron-withdrawing effect stabilizes intermediates during LiAlH₄ reduction .

-

Catalytic hydrogenation selectively reduces nitro groups without affecting the ester .

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation and acylation reactions.

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C→RT | Ethyl 2-acetamido-6-fluorobenzoate | 78% |

| Benzoyl chloride | Et₃N, THF, reflux | Ethyl 2-benzamido-6-fluorobenzoate | 82% |

Alkylation

| Alkyl Halide | Base/Solvent | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaH, DMF, 25°C | Ethyl 2-(methylamino)-6-fluorobenzoate | 65% |

| Ethyl bromoacetate | K₂CO₃, acetone, 50°C | Ethyl 2-(ethoxycarbonylmethylamino)-6-fluorobenzoate | 70% |

Research Findings :

-

Acylation proceeds faster than alkylation due to the amino group’s lone pair accessibility.

-

Steric hindrance from the fluorine atom slightly reduces reaction rates.

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to specific positions on the aromatic ring.

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 30 min | 4-position | Ethyl 2-amino-4-nitro-6-fluorobenzoate |

| Sulfonation (SO₃/H₂SO₄) | 100°C, 2 hrs | 5-position | Ethyl 2-amino-5-sulfo-6-fluorobenzoate |

Notes :

-

Fluorine’s -I effect deactivates the ring, slowing electrophilic substitution .

-

The amino group’s +M effect directs substitution to para positions relative to itself.

Coupling Reactions

The compound participates in cross-coupling reactions for complex molecule synthesis.

| Reaction Type | Catalyst/Reagents | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Ethyl 2-amino-6-fluoro-4-biphenylbenzoate | Drug discovery |

| Ullmann Coupling | CuI, L-proline, DMSO | Ethyl 2-amino-6-fluoro-4-arylbenzoate | Polymer chemistry |

Data Highlights :

-

Suzuki coupling achieves >80% yield with aryl boronic acids.

-

Ullmann reactions require elevated temperatures (110°C) for effective C–N bond formation.

Oxidation Reactions

The amino group can be oxidized to nitro or nitroso derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 70°C, 2 hrs | Ethyl 2-nitro-6-fluorobenzoate | 60% |

| m-CPBA | DCM, 25°C, 12 hrs | Ethyl 2-nitroso-6-fluorobenzoate | 45% |

Safety Note :

Scientific Research Applications

Chemistry

Ethyl 2-amino-6-fluorobenzoate hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to undergo various chemical reactions, including:

- Substitution Reactions : The amino group can participate in nucleophilic substitutions, facilitating the creation of diverse derivatives.

- Oxidation and Reduction Reactions : It can be oxidized or reduced to yield different products, making it valuable for synthetic chemists.

Biology

In biological research, this compound is utilized to study enzyme interactions and as a probe for investigating biological pathways. Its ability to modulate biological targets makes it an important tool in biochemical assays.

Medicine

This compound is being investigated for its potential therapeutic properties , particularly as a precursor in the development of pharmaceutical compounds. Research is ongoing to explore its efficacy against various diseases, potentially leading to new drug formulations.

Industry

The compound finds applications in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals. Its role in industrial chemistry highlights its importance beyond academic research.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzyme activities, providing insights into its potential as a therapeutic agent.

- Synthesis Pathways : Various synthetic pathways have been documented that utilize this compound as a key intermediate, showcasing its utility in organic chemistry.

- Biological Activity Assessments : Preliminary studies indicate that derivatives of this compound exhibit promising biological activity, warranting further investigation into their pharmacological potential.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-fluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to structurally related esters and salts, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Ethyl 2-amino-6-fluorobenzoate Hydrochloride and Analogs

Substituent Effects on Properties

- Amino vs. Chloro/Methyl Groups: The amino group in Ethyl 2-amino-6-fluorobenzoate HCl introduces polarity and hydrogen-bonding capacity, enhancing interaction with biological targets compared to chloro or methyl analogs .

- Ester Group: Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting membrane permeability and metabolic stability. Methyl 2-amino-6-fluorobenzoate HCl may be more rapidly hydrolyzed in vivo .

Commercial and Research Status

- Ethyl 2-amino-6-fluorobenzoate HCl is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in large-scale production or niche applicability .

- In contrast, methyl analogs and non-amino derivatives (e.g., Ethyl 2-fluoro-6-methylbenzoate) remain commercially available, highlighting their broader utility in industrial and academic settings .

Biological Activity

Ethyl 2-amino-6-fluorobenzoate hydrochloride is a chemical compound with significant potential in various biological applications. Its unique structure, featuring an amino group and a fluorine atom, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, research applications, and case studies highlighting its efficacy.

- Molecular Formula : C₉H₁₁ClFNO₂

- Molecular Weight : 219.05 g/mol

- Structure : The compound is derived from benzoic acid, characterized by the presence of an amino group at the 2-position and a fluorine atom at the 6-position on the benzene ring.

This compound interacts with specific biological targets, particularly enzymes and receptors. The amino group enhances its binding affinity, while the fluorine atom can influence its reactivity and selectivity towards biological pathways. The compound's mechanism involves modulation of enzyme activity and receptor interactions, which can lead to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : The compound has been utilized as a probe to study enzyme interactions, revealing insights into metabolic pathways and enzyme kinetics .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease management .

- Therapeutic Applications : Investigated for its potential therapeutic effects in drug development, particularly in targeting specific diseases through enzyme inhibition or receptor modulation .

Research Applications

This compound is employed in various scientific domains:

- Organic Synthesis : Used as a building block for synthesizing more complex molecules.

- Biological Research : Acts as a probe in studying biological pathways and enzyme interactions.

- Pharmaceutical Development : Explored for its role in developing new therapeutic agents targeting specific diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |

| Study B | Antimicrobial Activity | Showed efficacy against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent. |

| Study C | Synthesis of Derivatives | Explored the synthesis of various derivatives, enhancing understanding of structure-activity relationships (SAR). |

Comparison with Similar Compounds

This compound can be compared with other similar compounds to evaluate its unique properties:

| Compound | Position of Fluorine | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-fluorobenzoate | 4-position | Moderate enzyme inhibition |

| Ethyl 2-amino-5-fluorobenzoate | 5-position | Lower binding affinity |

| Ethyl 2-amino-3-fluorobenzoate | 3-position | Limited biological activity |

The positioning of the fluorine atom significantly affects the compound's reactivity and interaction with biological targets, highlighting the importance of structural modifications in drug design.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-6-fluorobenzoate hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

Fluorination : Introduce fluorine at the 6-position using fluorinating agents like Selectfluor™ under anhydrous conditions .

Esterification : React with ethanol in the presence of HCl gas to form the ethyl ester.

Amination : Protect the amino group via acetylation before deprotection with HCl to yield the hydrochloride salt.

Optimization Tips :

- Use catalytic Pd/C for hydrogenation steps to reduce side reactions.

- Monitor pH during amination to avoid over-acidification, which can degrade the ester group.

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to improve final yield .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm the ethyl ester (δ ~4.3 ppm for CH₂), fluorine substituent (¹⁹F NMR: δ ~-110 ppm), and aromatic proton splitting patterns .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 3300–3500 cm⁻¹ (NH₂ stretching).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺ calculated for C₉H₁₁FNO₂·HCl: 215.06 Da).

- Elemental Analysis : Verify Cl content (~16.5% for HCl salt) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for HCl resistance), safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers for hazardous disposal.

- Ventilation : Ensure continuous airflow to prevent inhalation of HCl vapors. Monitor airborne particulates with real-time sensors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Hypothesis Testing : Check for solvent impurities (e.g., residual D₂O in DMSO-d₆) or tautomerism.

- Variable Control : Repeat experiments under strictly anhydrous conditions.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign coupling constants and confirm fluorine’s ortho-directing effects on aromatic protons .

Q. What are the degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Hydrolysis of the ester group to form 2-amino-6-fluorobenzoic acid. Monitor via HPLC (C18 column, 0.1% TFA in mobile phase).

- Basic Conditions (pH > 9) : Dehydrohalogenation of the HCl salt, yielding free amine. Use UV-Vis spectroscopy (λ = 260 nm) to track degradation kinetics .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

Q. What methodologies assess the compound’s stability in organic solvents during long-term storage?

Methodological Answer:

Q. How can researchers ensure batch-to-batch purity consistency in synthesized material?

Methodological Answer:

Q. What computational tools predict the compound’s reactivity in novel synthetic applications?

Methodological Answer:

Q. How can biological activity assays be designed to evaluate this compound’s potential as a pharmacophore?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.